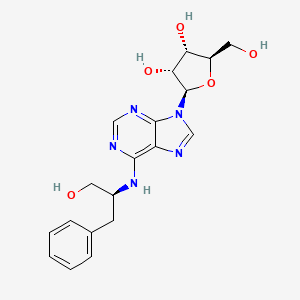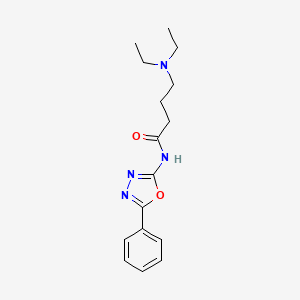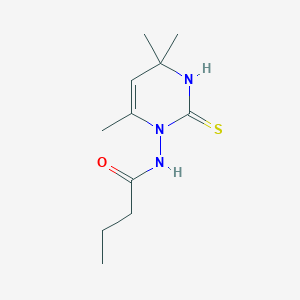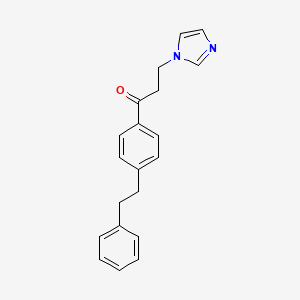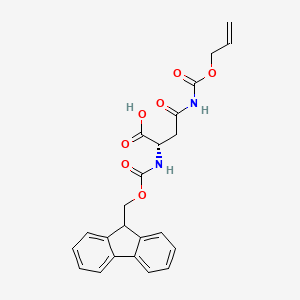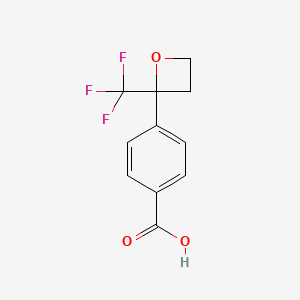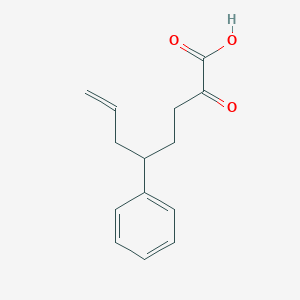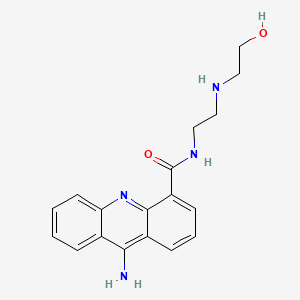
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is a synthetic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and affect its function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- typically involves multiple steps One common method starts with the acridine core, which is then functionalized to introduce the carboxamide group at the 4-position The amino group at the 9-position is introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA repair.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The primary mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is unique due to its specific functional groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes. Compared to similar compounds, it may offer improved efficacy and reduced side effects in cancer therapy.
特性
CAS番号 |
89459-30-3 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
9-amino-N-[2-(2-hydroxyethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c19-16-12-4-1-2-7-15(12)22-17-13(16)5-3-6-14(17)18(24)21-9-8-20-10-11-23/h1-7,20,23H,8-11H2,(H2,19,22)(H,21,24) |
InChIキー |
LGDNJXAZBBKQQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCNCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
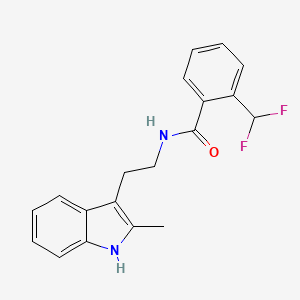

![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)


